molecular formula C14H15N3O6 B2422783 2-{4-[4-(Carbamoylmethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetic acid CAS No. 956437-05-1

2-{4-[4-(Carbamoylmethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetic acid

Cat. No. B2422783
CAS RN: 956437-05-1
M. Wt: 321.289
InChI Key: YGHFMUMNUYJCDA-UHFFFAOYSA-N
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Description

“2-{4-[4-(Carbamoylmethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetic acid” is a chemical compound with the molecular formula C14H15N3O6 . It has a molecular weight of 321.29 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 321.29 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility are not available in the retrieved information.

Scientific Research Applications

Chemical Interaction and Derivative Formation

2-{4-[4-(Carbamoylmethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetic acid, as part of the imidazolidine derivatives, has been explored for its interactions with various compounds. Research shows that imidazolidine derivatives can react with ethoxymethylene-containing derivatives to form linearly linked products. These reactions lead to the formation of various compounds confirmed by NMR 1 H and mass spectroscopy. However, challenges like asphaltization during further cyclization indicate difficulties in individualizing derived substances (Dmitry et al., 2015).

Conformational Studies

Conformational studies of hydantoin-5-acetic acid, a related compound, reveal insights into its structure and potential for forming supramolecular complexes. These studies, conducted through crystallization, help understand the compound's conformational preferences and the impact of different solvents and compositions on its structure (Valeska Gerhardt et al., 2012).

Synthesis of Novel Derivatives

Research into the synthesis of novel derivatives of imidazolidin compounds, closely related to 2-{4-[4-(Carbamoylmethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetic acid, has led to the development of new chemical structures. These include triazafulvalene systems and various oxazole derivatives. The creation of these compounds contributes to the expansion of available chemical compounds for further research and potential applications (Uroš Uršič et al., 2010).

Antimicrobial Activity Studies

Compounds structurally similar to 2-{4-[4-(Carbamoylmethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetic acid have been studied for their antimicrobial properties. Studies indicate that certain derivatives show significant activity against Gram-positive bacterial strains. These findings highlight the potential of these compounds in developing new antimicrobial agents (Nazar Trotsko et al., 2018).

Polymorphism and Conformational Landscape

The conformational landscape of compounds like 5-acetic acid hydantoin (a related compound) has been investigated, leading to the discovery of various polymorphs. These studies use techniques like differential scanning calorimetry and Raman spectroscopy, providing valuable insights into the physical and chemical properties of these compounds (B. A. Nogueira et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available information .

properties

IUPAC Name

2-[4-[4-(2-amino-2-oxoethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O6/c1-14(12(21)17(6-11(19)20)13(22)16-14)8-2-4-9(5-3-8)23-7-10(15)18/h2-5H,6-7H2,1H3,(H2,15,18)(H,16,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHFMUMNUYJCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC=C(C=C2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[4-(Carbamoylmethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetic acid

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